15-LOX-1 inhibitor 1
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Description
9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1; IC50 = 0.19 µM). It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM. 9c(i472) reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM.
Mechanism of Action
Target of Action
The primary target of the compound “15-LOX-1 inhibitor 1” is the enzyme 15-Lipoxygenase-1 (15-LOX-1) . This enzyme reacts with polyunsaturated fatty acids and produces metabolites implicated in many important human diseases, such as cancer .
Mode of Action
The compound acts by inhibiting the enzymatic activity of 15-LOX-1 . It prevents the enzyme from metabolizing polyunsaturated fatty acids, thereby altering the production of different metabolites .
Biochemical Pathways
The inhibition of 15-LOX-1 affects the metabolic pathway of polyunsaturated fatty acids. Normally, 15-LOX-1 metabolizes linoleic acid to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which induces apoptosis . By inhibiting 15-LOX-1, the production of 13-S-HODE is reduced, which can impact the progression of diseases like cancer .
Pharmacokinetics
The compound’s ability to inhibit 15-lox-1 and prevent the internalization of oxldl suggests it may have good bioavailability .
Result of Action
The inhibition of 15-LOX-1 by the compound leads to a decrease in the production of 13-S-HODE . This can result in reduced apoptosis, which may alter the progression of diseases like cancer .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, lifestyle factors such as diet can affect the levels of polyunsaturated fatty acids, which are the substrates for 15-LOX-1
Biochemical Analysis
Biochemical Properties
15-LOX-1 inhibitor 1 interacts with the enzyme 15-LOX-1, which metabolizes polyunsaturated fatty acids . The inhibitor prevents the enzyme from transforming into potentially inactive conformations . It restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 .
Cellular Effects
This compound has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity . It inhibits NO formation and lipid peroxidation . The inhibitor has also been found to have anticancer activities, particularly against HT29 and PC3 cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves preventing 15-LOX-1 from transforming into potentially inactive conformations . The inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 . This results in the inhibition of the enzyme’s activity and a decrease in the turnover number .
Temporal Effects in Laboratory Settings
It has been observed that certain NSAIDs can progressively increase 15-LOX-1 protein expression in RKO cells over 24, 48, and 72 hours .
Dosage Effects in Animal Models
It has been observed that LOX-1 inhibition significantly prevents metastasis formation in injected mice .
Metabolic Pathways
This compound is involved in the metabolism of unsaturated fatty acids. The enzyme 15-LOX-1, which the inhibitor targets, reacts with polyunsaturated fatty acids and produces metabolites . These metabolites are implicated in many important human diseases, such as cancer .
Transport and Distribution
It has been observed that certain NSAIDs can increase 15-LOX enzymatic activity in normal leukocytes .
Subcellular Localization
It has been observed that 15-LOX-1, the target of the inhibitor, is expressed both in the cytoplasm and in the nucleus . This suggests that the inhibitor may also be present in these locations.
Properties
IUPAC Name |
ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMZRDPEXXAZRV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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